molecular formula C11H19BrO2 B15276555 2-([(2-Bromocyclopentyl)oxy]methyl)oxane

2-([(2-Bromocyclopentyl)oxy]methyl)oxane

Cat. No.: B15276555
M. Wt: 263.17 g/mol
InChI Key: JFQQHCPTEAGWEP-UHFFFAOYSA-N
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Description

2-([(2-Bromocyclopentyl)oxy]methyl)oxane is a chemical compound with the molecular formula C10H17BrO2. It is known for its unique structure, which includes a bromocyclopentyl group attached to an oxane ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclopentanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-([(2-Bromocyclopentyl)oxy]methyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced oxane derivatives .

Scientific Research Applications

2-([(2-Bromocyclopentyl)oxy]methyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with biological targets such as enzymes or receptors. The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-([(2-Chlorocyclopentyl)oxy]methyl)oxane
  • 2-([(2-Fluorocyclopentyl)oxy]methyl)oxane
  • 2-([(2-Iodocyclopentyl)oxy]methyl)oxane

Uniqueness

2-([(2-Bromocyclopentyl)oxy]methyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

2-[(2-bromocyclopentyl)oxymethyl]oxane

InChI

InChI=1S/C11H19BrO2/c12-10-5-3-6-11(10)14-8-9-4-1-2-7-13-9/h9-11H,1-8H2

InChI Key

JFQQHCPTEAGWEP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2CCCC2Br

Origin of Product

United States

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